molecular formula C15H19N3 B11866759 6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile CAS No. 827322-93-0

6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile

Cat. No.: B11866759
CAS No.: 827322-93-0
M. Wt: 241.33 g/mol
InChI Key: SCQNZYCROKWAKH-UHFFFAOYSA-N
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Description

6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile: is an organic compound that features a unique structure combining an octahydroisoquinoline moiety with a nicotinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as octahydroisoquinoline and nicotinonitrile.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors to handle the increased volume of starting materials.

    Automated Systems: Automated systems are used to control reaction parameters such as temperature, pressure, and reaction time to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the nicotinonitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for neurological disorders.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(octahydroisoquinolin-2(1H)-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    6-(Octahydroisoquinolin-2(1H)-yl)pyridine: Similar structure but with a pyridine ring instead of a nicotinonitrile group.

    6-(Octahydroisoquinolin-2(1H)-yl)benzonitrile: Similar structure but with a benzonitrile group instead of a nicotinonitrile group.

Uniqueness

6-(Octahydroisoquinolin-2(1H)-yl)nicotinonitrile is unique due to its combination of the octahydroisoquinoline and nicotinonitrile moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

827322-93-0

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

6-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C15H19N3/c16-9-12-5-6-15(17-10-12)18-8-7-13-3-1-2-4-14(13)11-18/h5-6,10,13-14H,1-4,7-8,11H2

InChI Key

SCQNZYCROKWAKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2CN(CCC2C1)C3=NC=C(C=C3)C#N

Origin of Product

United States

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